molecular formula C15H19NO5P2S B14507515 Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate CAS No. 63013-65-0

Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate

Cat. No.: B14507515
CAS No.: 63013-65-0
M. Wt: 387.3 g/mol
InChI Key: KTQNSYJNLVRNTR-UHFFFAOYSA-N
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Description

Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate is an organophosphorus compound known for its unique structure and properties It features a phosphorothioyl group bonded to a phosphorimidate moiety, with two phenoxy groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate typically involves the reaction of diphenyl phosphorochloridothioate with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)N(CH}_3\text{)}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioate derivatives.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorothioate metabolism.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved in its action include the inhibition of phosphorothioate metabolism and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl phosphite: An organophosphorus compound with similar reactivity but different applications.

    Diphenyl phosphorochloridothioate: A precursor in the synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate.

    Phosphorothioate esters: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63013-65-0

Molecular Formula

C15H19NO5P2S

Molecular Weight

387.3 g/mol

IUPAC Name

diphenoxy-sulfanylidene-[(trimethoxy-λ5-phosphanylidene)amino]-λ5-phosphane

InChI

InChI=1S/C15H19NO5P2S/c1-17-22(18-2,19-3)16-23(24,20-14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

KTQNSYJNLVRNTR-UHFFFAOYSA-N

Canonical SMILES

COP(=NP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(OC)OC

Origin of Product

United States

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